molecular formula C5H6N2S B12853984 6-Methylpyrazine-2(1H)-thione

6-Methylpyrazine-2(1H)-thione

Cat. No.: B12853984
M. Wt: 126.18 g/mol
InChI Key: XVVIERYPTNMLNW-UHFFFAOYSA-N
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Description

6-Methylpyrazine-2(1H)-thione (C₅H₆N₂S) is a sulfur-containing heterocyclic compound derived from pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The substitution of a methyl group at position 6 and a thione (-S) group at position 2 modifies its electronic and steric properties, influencing reactivity, crystal packing, and biological activity. Pyrazine thiones are notable for their applications in medicinal chemistry, particularly as anticancer, antimicrobial, and anti-inflammatory agents .

Properties

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

6-methyl-1H-pyrazine-2-thione

InChI

InChI=1S/C5H6N2S/c1-4-2-6-3-5(8)7-4/h2-3H,1H3,(H,7,8)

InChI Key

XVVIERYPTNMLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=S)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrazine-2(1H)-thione typically involves the reaction of 6-methylpyrazine with sulfur-containing reagents. One common method is the reaction of 6-methylpyrazine with Lawesson’s reagent, which facilitates the introduction of the thione group at the 2-position. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 6-Methylpyrazine-2(1H)-thione may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyrazine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of the thione group can yield the corresponding thiol or hydrogenated derivatives.

    Substitution: The methyl group at the 6-position can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.

    Substitution: Electrophilic reagents, such as halogens or nitro compounds, can be used for substitution reactions under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrogenated derivatives.

    Substitution: Halogenated or nitro-substituted pyrazine derivatives.

Scientific Research Applications

6-Methylpyrazine-2(1H)-thione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 6-Methylpyrazine-2(1H)-thione exerts its effects depends on its interaction with molecular targets. The thione group can interact with metal ions, forming coordination complexes that influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrazine-2(1H)-thione (C₄H₄N₂S)
  • Structure : Lacks the methyl group at position 4.
  • Crystallography: Crystallizes in the monoclinic space group P2₁/m with N–H⋯N and C–H⋯S hydrogen bonds dominating the packing (36.8% and 13.8% Hirshfeld surface contributions, respectively) .
  • Synthesis: Prepared via reduction of 2-mercaptopyrazine in ethanol with isonicotinic acid N-oxide .
  • Biological Activity : Exhibits broad-spectrum activity, including anticancer properties attributed to thione-mediated enzyme inhibition .
1-Methyl-5,6-diphenylpyrazine-2(1H)-thione (C₁₇H₁₄N₂S)
  • Structure : Features a methyl group at N1 and phenyl substituents at positions 5 and 5.
  • Crystallography : Triclinic space group with two independent molecules in the asymmetric unit. Stabilized by π-π stacking and C–H⋯S interactions .
  • Synthesis : Derived from hydrazine-mediated cyclization followed by methylation .
1-Hydroxy-6-methylpyridine-2(1H)-thione (C₆H₇NOS)
  • Structure : Pyridine-based thione with a hydroxyl group at N1 and methyl at position 6.
  • Properties : Higher solubility in polar solvents compared to pyrazine analogues due to the hydroxyl group.
  • Biological Activity : Demonstrated antifungal activity, likely via thiol-disulfide interchange mechanisms .

Functional Analogues

5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione (C₈H₆N₄OS)
  • Structure : Oxadiazole-thione hybrid with a pyridinylmethyl substituent.
  • Synthesis: Synthesized via hydrazide-thiocarbazate cyclization in ethanol-KOH .
  • Biological Activity : Potent antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the oxadiazole-thione pharmacophore .
6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione (C₅H₇N₃OS)
  • Structure: Pyrimidine-thione with amino and hydroxyl groups.

Comparative Analysis

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Crystal System Space Group
6-Methylpyrazine-2(1H)-thione C₅H₆N₂S 126.18 Not reported Not available Not available
Pyrazine-2(1H)-thione C₄H₄N₂S 112.15 >250 (decomposes) Monoclinic P2₁/m
1-Methyl-5,6-diphenylpyrazine-2(1H)-thione C₁₇H₁₄N₂S 278.37 306 (decomposes) Triclinic P-1
1-Hydroxy-6-methylpyridine-2(1H)-thione C₆H₇NOS 141.19 Not reported Not available Not available

Key Observations :

  • Methyl substitution increases molecular weight and lipophilicity but may reduce aqueous solubility.
  • Pyrazine-thiones generally exhibit higher thermal stability (>250°C) compared to pyridine-thiones .

Key Observations :

  • Pyrazine-thiones show broader biological activity compared to pyridine derivatives, likely due to enhanced π-π stacking and hydrogen-bonding capabilities .
  • Functionalization with phenyl groups (e.g., 1-Methyl-5,6-diphenyl derivative) may improve pharmacokinetics but requires further activity profiling .

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